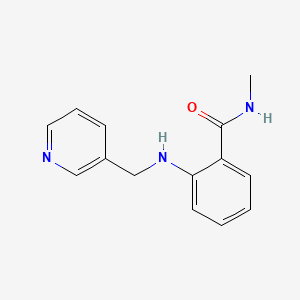
N-methyl-2-(pyridin-3-ylmethylamino)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-methyl-2-(pyridin-3-ylmethylamino)benzamide, also known as MPBA, is a chemical compound that has gained significant attention in the field of scientific research. This compound belongs to the class of benzamides and has been widely studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and biotechnology.
Mecanismo De Acción
The mechanism of action of N-methyl-2-(pyridin-3-ylmethylamino)benzamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in cancer cell growth and proliferation. N-methyl-2-(pyridin-3-ylmethylamino)benzamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a crucial role in the regulation of gene expression. By inhibiting HDACs, N-methyl-2-(pyridin-3-ylmethylamino)benzamide can induce the expression of genes that promote apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-methyl-2-(pyridin-3-ylmethylamino)benzamide has been shown to exhibit a range of biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that N-methyl-2-(pyridin-3-ylmethylamino)benzamide can inhibit the growth and proliferation of cancer cells, induce apoptosis, and disrupt the cell cycle. In vivo studies have shown that N-methyl-2-(pyridin-3-ylmethylamino)benzamide can inhibit tumor growth and metastasis in animal models of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-methyl-2-(pyridin-3-ylmethylamino)benzamide is its potency and specificity towards cancer cells. N-methyl-2-(pyridin-3-ylmethylamino)benzamide has been shown to exhibit minimal toxicity towards normal cells, which makes it a potential candidate for the development of anticancer drugs. However, one of the limitations of N-methyl-2-(pyridin-3-ylmethylamino)benzamide is its poor solubility in aqueous solutions, which can limit its bioavailability and efficacy.
Direcciones Futuras
There are several future directions for the research and development of N-methyl-2-(pyridin-3-ylmethylamino)benzamide. One of the most promising directions is the development of novel anticancer drugs based on the structure of N-methyl-2-(pyridin-3-ylmethylamino)benzamide. Researchers are currently exploring the potential of modifying the structure of N-methyl-2-(pyridin-3-ylmethylamino)benzamide to enhance its efficacy and bioavailability. Another future direction is the investigation of the potential applications of N-methyl-2-(pyridin-3-ylmethylamino)benzamide in other fields of scientific research, such as biotechnology and pharmacology. Overall, the future of N-methyl-2-(pyridin-3-ylmethylamino)benzamide research looks promising, and it is likely that this compound will continue to be a subject of interest in scientific research for years to come.
Métodos De Síntesis
The synthesis of N-methyl-2-(pyridin-3-ylmethylamino)benzamide involves the reaction between 3-aminomethylpyridine and 2-bromo-N-methylbenzamide in the presence of a palladium catalyst. The reaction proceeds through a coupling reaction, which results in the formation of N-methyl-2-(pyridin-3-ylmethylamino)benzamide. This synthesis method has been optimized to obtain high yields of N-methyl-2-(pyridin-3-ylmethylamino)benzamide with high purity.
Aplicaciones Científicas De Investigación
N-methyl-2-(pyridin-3-ylmethylamino)benzamide has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of N-methyl-2-(pyridin-3-ylmethylamino)benzamide is in the field of medicinal chemistry, where it has been shown to exhibit potent anticancer activity. N-methyl-2-(pyridin-3-ylmethylamino)benzamide has been shown to induce apoptosis in cancer cells, which makes it a potential candidate for the development of novel anticancer drugs.
Propiedades
IUPAC Name |
N-methyl-2-(pyridin-3-ylmethylamino)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O/c1-15-14(18)12-6-2-3-7-13(12)17-10-11-5-4-8-16-9-11/h2-9,17H,10H2,1H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDEVATDJJQHYEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC=CC=C1NCC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-2-(pyridin-3-ylmethylamino)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(ethylcarbamoyl)phenyl]-3-phenylpyrrolidine-1-carboxamide](/img/structure/B7635045.png)
![2-Phenoxy-1-[4-(5,6,7,8-tetrahydronaphthalen-2-ylsulfonyl)piperazin-1-yl]ethanone](/img/structure/B7635051.png)

![4-[1-[Methyl-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]amino]ethyl]benzenesulfonamide](/img/structure/B7635063.png)
![1-[3-[(3-Phenyl-1,2-oxazol-5-yl)methylamino]phenyl]ethanone](/img/structure/B7635066.png)
![N-[3-(5-methyltetrazol-1-yl)phenyl]-2,3-dihydro-1H-indene-5-carboxamide](/img/structure/B7635074.png)
![N-[(1-morpholin-4-ylcyclohexyl)methyl]-3-pyrazol-1-ylpropanamide](/img/structure/B7635079.png)



![2-[(4-cyclohexyloxypiperidin-1-yl)methyl]-5-phenyl-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B7635101.png)
![6-[(5,6-difluoro-1H-benzimidazol-2-yl)sulfanylmethyl]-1,3,5-triazine-2,4-diamine](/img/structure/B7635106.png)
![N-[1-(oxolan-2-ylmethyl)pyrazol-4-yl]oxolane-3-carboxamide](/img/structure/B7635136.png)
